(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-13-11-17(25-12-13)18(22)20-9-7-14(8-10-20)21-16-6-4-3-5-15(16)19(2)26(21,23)24/h3-6,11-12,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLPQUKOUZZXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone , identified by CAS number 2034608-99-4, is a novel derivative of the thiadiazole class known for its diverse biological activities. This article explores its biological properties, including antifungal, anticancer, and antibacterial activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 339.4 g/mol. Its structure features a piperidine ring linked to a thiadiazole moiety, which is often associated with significant biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiadiazole derivatives. For instance, compounds similar to our target have demonstrated potent antifungal effects against various Candida species and molds. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness even against azole-resistant strains.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| C1 | Candida albicans | 0.5 |
| C1 | Candida glabrata | 1.0 |
The mechanism of action involves disruption of fungal cell wall synthesis and interference with metabolic pathways, leading to cell death .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer potential. A review of various derivatives indicated that they exhibit cytotoxic effects against several cancer cell lines.
The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival .
Antibacterial Activity
Research has shown that thiadiazole derivatives possess antibacterial properties as well. The compound's ability to inhibit bacterial growth has been documented against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
The antibacterial mechanism may involve disruption of bacterial cell membrane integrity or interference with protein synthesis.
Case Studies
- Antifungal Efficacy : In a study conducted on a series of thiadiazole derivatives, the compound exhibited significant antifungal activity against clinical isolates resistant to standard treatments. The study emphasized the need for further exploration into the structure-activity relationship to optimize efficacy .
- Cytotoxicity Assessment : A comprehensive evaluation of various thiadiazole derivatives indicated that the compound showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzo[c][1,2,5]thiadiazole-2,2-dioxide moiety distinguishes this compound from simpler monocyclic thiadiazoles. For example, 1,3,4-thiadiazole derivatives (e.g., compounds 13a–13d in ) lack the fused aromatic system and sulfone group, resulting in reduced electron-withdrawing effects and stability. The fused bicyclic system in the target compound may improve π-stacking interactions with biological targets, a feature absent in monocyclic analogs .
Substituent Effects
- Piperidine vs. Pyrazole/Pyrazolyl Groups : The piperidine ring in the target compound introduces conformational flexibility and basicity, contrasting with rigid pyrazole derivatives (e.g., compounds in and ). This flexibility could enhance membrane permeability compared to pyrazole-based analogs .
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Bromination and Functionalization of Benzo[c]thiadiazole
The synthesis begins with the bromination of 5-chlorobenzo[c]thiadiazole using hydrobromic acid (HBr) and bromine (Br₂) under reflux (100°C, 12 hours). This yields 4,7-dibromo-5-chlorobenzo[c]thiadiazole, a key intermediate for subsequent functionalization.
Mechanistic Insight : Electrophilic aromatic bromination occurs regioselectively at the 4- and 7-positions due to the electron-withdrawing effects of the thiadiazole ring.
Oxidation to Sulfone
The thiadiazole sulfur is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid. For example:
- Reaction Conditions : 4,7-dibromo-5-chlorobenzo[c]thiadiazole (1 equiv), mCPBA (2.2 equiv), CH₃COOH, 50°C, 6 hours.
- Yield : ~85% after recrystallization.
Synthesis of the 4-Methylthiophen-2-yl Methanone Group
Friedel-Crafts Acylation of 4-Methylthiophene
4-Methylthiophene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃:
- Reaction Conditions : 4-Methylthiophene (1 equiv), chloroacetyl chloride (1.1 equiv), AlCl₃ (1.5 equiv), CH₂Cl₂, 0°C → rt, 4 hours.
- Product : 4-Methylthiophen-2-yl methanone (85% yield).
Final Coupling: Piperidine-Thiophene Methanone Formation
Carbamate Activation and Acylation
The piperidine intermediate is acylated with the thiophene methanoyl chloride:
Procedure :
- Activation : 4-(3-Methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)piperidine (1 equiv) is treated with triphosgene (0.3 equiv) in THF to form the intermediate carbamate.
- Acylation : 4-Methylthiophen-2-yl methanoyl chloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) are added, and the reaction is stirred at rt for 12 hours.
- Purification : Silica gel chromatography (EtOAc/hexanes) yields the final product (72% yield).
Alternative Synthetic Routes
Continuous Flow Photochemical Synthesis
Adapting methodologies from benzotriazinone synthesis, a photochemical approach using visible light (420 nm) in a continuous flow reactor was explored:
- Conditions : Substrate (0.3 M in MeCN/H₂O), 10 min residence time, 50 W LED.
- Advantage : Enhanced safety and scalability for oxidation steps.
Challenges and Optimization
Sulfone Oxidation Side Reactions
Over-oxidation to sulfonic acids was mitigated by controlling H₂O₂ stoichiometry and reaction temperature.
Piperidine Ring Chirality
Chiral resolution using (S)-mandelic acid achieved enantiomeric excess >98% for the (S)-piperidine configuration.
Q & A
Q. Q1. What established synthetic routes are available for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core via cyclization of ortho-substituted benzene derivatives with sulfur and nitrogen sources under controlled heating .
- Step 2 : Piperidine functionalization through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts .
- Step 3 : Methanone linkage formation between the piperidine and 4-methylthiophen-2-yl groups via Friedel-Crafts acylation or carbonylative cross-coupling .
Q. Critical Conditions :
- Temperature (60–120°C for cyclization steps) .
- Solvent choice (polar aprotic solvents like DMF for coupling reactions) .
- Catalysts (Pd(OAc)₂ for cross-coupling) .
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize reaction yields and purity for large-scale synthesis?
- Parameter Screening : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DCM vs. THF), catalyst loading (0.5–5 mol%), and reaction time .
- Byproduct Mitigation : Employ scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
- Purification : Combine column chromatography with recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
Structural and Spectroscopic Analysis
Q. Q3. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm piperidine ring conformation and methanone connectivity (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 457.1234) .
- X-ray Crystallography : Resolve stereochemistry of the piperidine-thiadiazole junction .
Biological Activity and Mechanisms
Q. Q4. What methodologies are used to evaluate its biological activity, and what targets are hypothesized?
- In Vitro Assays :
- Enzyme inhibition (e.g., kinase assays using ADP-Glo™) .
- Cell viability (MTT assay in cancer cell lines) .
- Hypothesized Targets :
- Thiadiazole moiety may interact with ATP-binding pockets in kinases .
- Piperidine group could modulate membrane permeability .
Advanced Data Contradiction Analysis
Q. Q5. How should researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent models) and metabolite identification (LC-MS/MS) .
- Dose-Response Refinement : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .
- Target Engagement Assays : Use thermal shift assays (TSA) to confirm binding to intended targets in vivo .
Structure-Activity Relationship (SAR) Studies
Q. Q6. What structural modifications enhance biological activity while minimizing toxicity?
| Modification | Impact | Evidence |
|---|---|---|
| Fluorination of thiophene | Increases metabolic stability | |
| Methylation of piperidine | Reduces hERG channel liability | |
| Sulfone replacement | Alters solubility and target selectivity |
Computational Modeling
Q. Q7. How can molecular docking predict binding modes with biological targets?
- Software : AutoDock Vina or Schrödinger Suite for docking simulations .
- Parameters :
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values .
Stability and Storage
Q. Q8. What conditions ensure long-term stability of the compound?
- Storage : -20°C in amber vials under argon atmosphere to prevent oxidation .
- Stability Tests :
- Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- pH stability profiling (2–12) to identify degradation pathways .
Advanced Mechanistic Studies
Q. Q9. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- CRISPR-Cas9 Knockout : Validate target relevance by deleting hypothesized kinase genes in cell lines .
- Cryo-EM : Resolve compound-target complexes to visualize binding interfaces .
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis markers) .
Reproducibility and Protocol Validation
Q. Q10. What steps ensure reproducibility across labs?
- Detailed Protocols : Publish reaction trajectories (e.g., time-lapsed TLC images) .
- Reference Standards : Cross-validate NMR/MS data with commercial libraries (e.g., PubChem) .
- Inter-lab Collaboration : Share raw spectral data via platforms like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
